molecular formula C14H26O2 B110289 (E)-9-Dodecenyl acetate CAS No. 35148-19-7

(E)-9-Dodecenyl acetate

Cat. No.: B110289
CAS No.: 35148-19-7
M. Wt: 226.35 g/mol
InChI Key: MFFQOUCMBNXSBK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-9-Dodecenyl acetate is an organic compound commonly used as a pheromone in various insect species. It is a colorless liquid with a characteristic odor and is primarily known for its role in the mating behavior of insects, particularly moths. The compound’s structure consists of a twelve-carbon chain with a double bond at the ninth position and an acetate group at the terminal end.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Dodecenyl acetate typically involves the following steps:

    Starting Material: The process begins with the preparation of 9-dodecen-1-ol, which can be synthesized through the reduction of 9-dodecenoic acid.

    Esterification: The 9-dodecen-1-ol is then esterified with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (E)-9-Dodecenyl acetate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The acetate group can be reduced to yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: 9-dodecen-1-ol.

    Substitution: Various substituted esters.

Scientific Research Applications

(E)-9-Dodecenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is extensively studied for its role as a pheromone in insect behavior and ecology.

    Medicine: Research is ongoing into its potential use in pest control strategies to reduce the spread of insect-borne diseases.

    Industry: It is used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture.

Mechanism of Action

The primary mechanism of action of (E)-9-Dodecenyl acetate involves its interaction with olfactory receptors in insects. When released into the environment, the compound binds to specific receptors on the antennae of target insects, triggering a series of neural responses that lead to mating behavior. The molecular targets include olfactory receptor neurons and associated signaling pathways that mediate the behavioral response.

Comparison with Similar Compounds

    (Z)-9-Dodecenyl acetate: Similar structure but with a cis configuration of the double bond.

    (E)-11-Tetradecenyl acetate: Longer carbon chain with the double bond at the eleventh position.

    (E)-8-Dodecenyl acetate: Double bond at the eighth position.

Uniqueness: (E)-9-Dodecenyl acetate is unique due to its specific double bond position and its high efficacy as a pheromone in certain insect species. Its structural configuration allows for precise interaction with olfactory receptors, making it highly effective in eliciting specific behavioral responses.

Properties

IUPAC Name

[(E)-dodec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQOUCMBNXSBK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035291
Record name (E)-9-Dodecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35148-19-7, 16974-34-8
Record name (E)-9-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35148-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Dodecenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Dodecenyl acetate, (9E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035148197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Dodecen-1-ol, 1-acetate, (9E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-9-Dodecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-dodec-9-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-Dodecen-1-ol, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-DODECENYL ACETATE, (9E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09M3TB6O62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-9-Dodecenyl acetate
Reactant of Route 2
Reactant of Route 2
(E)-9-Dodecenyl acetate
Reactant of Route 3
Reactant of Route 3
(E)-9-Dodecenyl acetate
Reactant of Route 4
Reactant of Route 4
(E)-9-Dodecenyl acetate
Reactant of Route 5
(E)-9-Dodecenyl acetate
Reactant of Route 6
(E)-9-Dodecenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.